molecular formula C12H13ClN2OS B13877636 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine

4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine

Cat. No.: B13877636
M. Wt: 268.76 g/mol
InChI Key: JOFOYKDAJQXIOE-UHFFFAOYSA-N
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Description

4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine is a chemical compound with the molecular formula C12H13ClN2OS and a molecular weight of 268.76 g/mol It is characterized by the presence of a morpholine ring substituted with a 2-chloro-5-isothiocyanatophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine typically involves the reaction of 2-chloro-5-isothiocyanatobenzyl chloride with morpholine under controlled conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include thiourea derivatives, sulfoxides, sulfones, and substituted morpholine derivatives .

Scientific Research Applications

4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets include amino acid residues such as lysine, cysteine, and histidine .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]piperidine
  • 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]thiomorpholine
  • 4-[(2-Chloro-5-isothiocyanatophenyl)methyl]pyrrolidine

Properties

Molecular Formula

C12H13ClN2OS

Molecular Weight

268.76 g/mol

IUPAC Name

4-[(2-chloro-5-isothiocyanatophenyl)methyl]morpholine

InChI

InChI=1S/C12H13ClN2OS/c13-12-2-1-11(14-9-17)7-10(12)8-15-3-5-16-6-4-15/h1-2,7H,3-6,8H2

InChI Key

JOFOYKDAJQXIOE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)N=C=S)Cl

Origin of Product

United States

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